N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzenesulfonamide
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Overview
Description
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzenesulfonamide is a complex organic compound that features a furan ring, an indoline moiety, and a nitrobenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan-2-yl Intermediate: Starting with a furan derivative, the furan-2-yl group is introduced through a Friedel-Crafts acylation reaction.
Indoline Synthesis: The indoline moiety is synthesized via a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Coupling Reaction: The furan-2-yl and indoline intermediates are coupled using a suitable linker, often through a nucleophilic substitution reaction.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzenesulfonamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and indoline moieties can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-benzenesulfonamide: Lacks the nitro group, which may affect its reactivity and applications.
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-methylbenzenesulfonamide: Contains a methyl group instead of a nitro group, potentially altering its electronic properties.
Uniqueness
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzenesulfonamide is unique due to the presence of the nitro group, which can significantly influence its chemical reactivity and potential applications. The combination of furan, indoline, and nitrobenzenesulfonamide groups in a single molecule provides a versatile scaffold for various scientific research applications.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c24-23(25)16-7-9-17(10-8-16)29(26,27)21-14-19(20-6-3-13-28-20)22-12-11-15-4-1-2-5-18(15)22/h1-10,13,19,21H,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEBBXKSABFPPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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